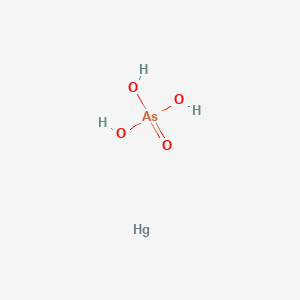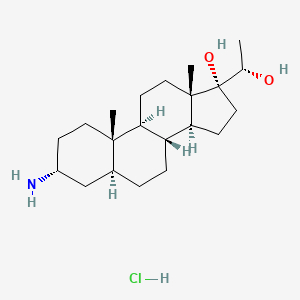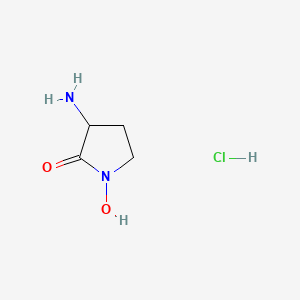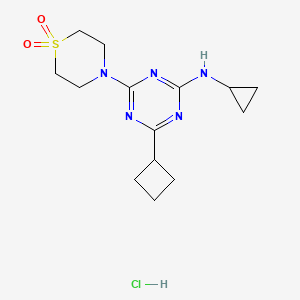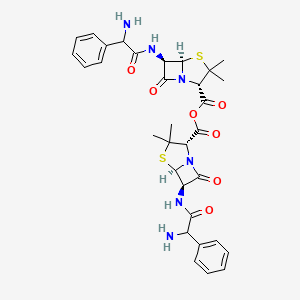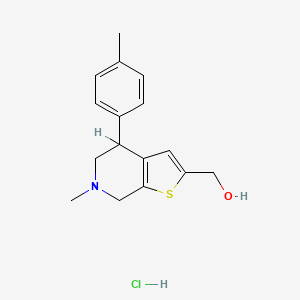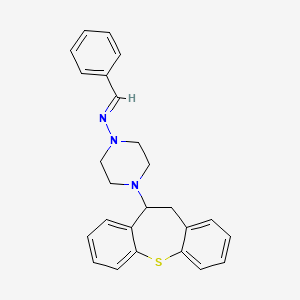
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including potential neurotropic and psychotropic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine typically involves the reaction of 10,11-dihydrodibenzo(b,f)thiepin with phenylmethylene piperazine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential neurotropic and psychotropic effects.
Medicine: Investigated for its potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with various receptors, including serotonin and dopamine receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazineethanol
- 1-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-2Z-2-butenedioate
Uniqueness
Compared to similar compounds, 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine stands out due to its unique molecular structure, which allows for specific interactions with neurotransmitter systems. This uniqueness makes it a valuable compound for research into neurotropic and psychotropic agents .
Propiedades
Número CAS |
86758-88-5 |
|---|---|
Fórmula molecular |
C25H25N3S |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(E)-N-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C25H25N3S/c1-2-8-20(9-3-1)19-26-28-16-14-27(15-17-28)23-18-21-10-4-6-12-24(21)29-25-13-7-5-11-22(23)25/h1-13,19,23H,14-18H2/b26-19+ |
Clave InChI |
IVTJOPNEOHBRFF-LGUFXXKBSA-N |
SMILES isomérico |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)/N=C/C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)N=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
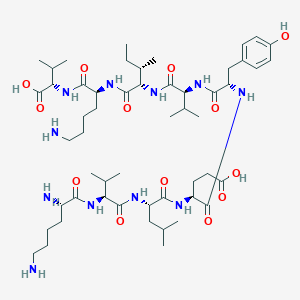
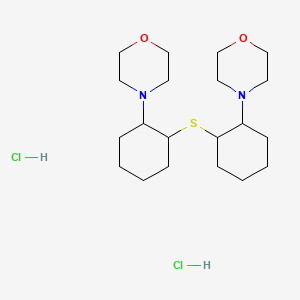
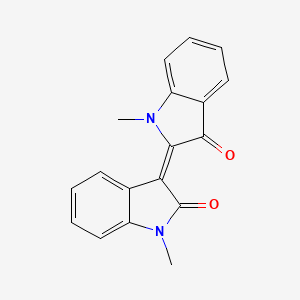
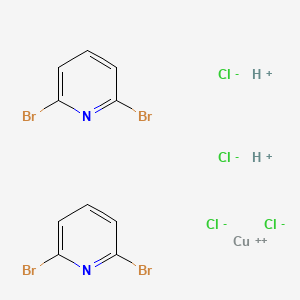
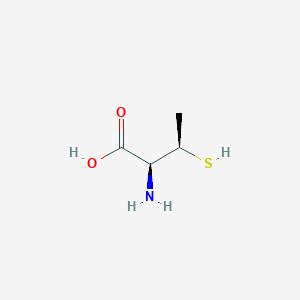
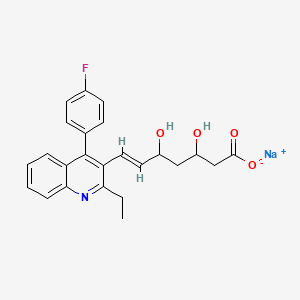
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
